Enhanced Stability of Sulfonyl Fluorides vs. Sulfonyl Chlorides Under Harsh Reaction Conditions
Sulfonyl fluorides, including aliphatic derivatives such as 1-methoxypropane-2-sulfonyl fluoride, exhibit substantially greater stability than their sulfonyl chloride counterparts under both acidic and basic aqueous conditions, as well as in the presence of nucleophiles and reducing agents [1]. This stability differential arises from the high S–F bond dissociation energy and the exclusively heterolytic cleavage pathway of S–F bonds, in contrast to sulfonyl chlorides which undergo homolytic S–Cl cleavage and are susceptible to reductive degradation [2][3].
Heterolytic S–F cleavage resists reduction; sulfonyl chlorides undergo homolytic S–Cl cleavage and hydrolysis.
Supports controlled SuFEx activation in complex synthetic sequences.
Stability advantage inferred from class; compound-specific data not reported.
| Evidence Dimension | Chemical stability under reaction conditions |
|---|---|
| Target Compound Data | Resistant to reduction; compatible with acidic and basic conditions; stable toward nucleophiles without specific SuFEx catalysis |
| Comparator Or Baseline | Sulfonyl chlorides: Susceptible to reduction; undergo homolytic S–Cl cleavage; prone to hydrolysis under basic conditions |
| Quantified Difference | Qualitative class-level distinction: heterolytic vs. homolytic cleavage; catalytic activation required for SuFEx reactivity in sulfonyl fluorides vs. spontaneous hydrolysis of sulfonyl chlorides |
| Conditions | General synthetic reaction conditions (aqueous acidic/basic media; reducing environments) |
Why This Matters
The stability differential enables sulfonyl fluorides to be used as stable synthetic intermediates that undergo controlled SuFEx activation, whereas sulfonyl chlorides exhibit higher background reactivity that compromises selectivity in complex synthetic sequences.
- [1] Narayanan A, Jones LH. Sulfonyl fluorides as privileged warheads in chemical biology. Chem Soc Rev. 2015;44(15):5275-5289. View Source
- [2] Abdul Fattah T, Saeed A, Albericio F. Recent advances towards sulfur (VI) fluoride exchange (SuFEx) click chemistry. J Fluor Chem. 2018;213:87-112. View Source
- [3] Dong J, Krasnova L, Finn MG, Sharpless KB. Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angew Chem Int Ed. 2014;53(36):9430-9448. View Source
